(R)-2,2-Difluoro-cyclobutanecarboxylic acid
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Overview
Description
(R)-2,2-Difluoro-cyclobutanecarboxylic acid is a fluorinated carboxylic acid with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2,2-Difluoro-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane-1-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2,2-Difluoro-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (R)-2,2-Difluoro-cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, this compound can be used to study the interactions of fluorinated molecules with biological systems. Its incorporation into biologically active molecules can help in understanding the role of fluorine in drug design and development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased resistance to chemical degradation or improved thermal stability.
Mechanism of Action
The mechanism of action of (R)-2,2-Difluoro-cyclobutanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks fluorine atoms, making it less chemically stable and reactive compared to its fluorinated counterpart.
2,2-difluoropropanoic acid: Similar in having fluorine atoms but differs in the carbon backbone structure.
Fluorocyclobutane derivatives: Other fluorinated cyclobutane compounds with different substitution patterns.
Uniqueness
(R)-2,2-Difluoro-cyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-2,2-difluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIFJKUTKENCU-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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